Cyamemazine sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Effects on Cardiac Ion Channels and QTc Interval
Cyamemazine sulfoxide, along with another metabolite monodesmethyl cyamemazine, has been studied for its effects on cardiac ion channels, specifically the human ether‐à‐go‐go related gene (hERG) channel, and its influence on the QTc interval in guinea pigs. It was found that both metabolites reduced hERG current amplitude but did not significantly affect other current amplitudes like INa, Ito, Isus, or IK1. Importantly, these metabolites did not significantly prolong QTc values in guinea pigs, suggesting a good cardiac safety profile for cyamemazine (Crumb et al., 2008).
Affinity for Serotonin, Histamine, and Dopamine Receptor Subtypes
Another study investigated the affinity of cyamemazine sulfoxide for various neurotransmitter receptors, finding that it has high affinity for h5-HT(2A) receptors and histamine H(1) receptors, and a reduced affinity for D(2) and 5-HT(2C) receptors. These findings suggest potential contributions to the therapeutic actions of cyamemazine, particularly in the context of insomnia (Benyamina et al., 2008).
Influence on Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy
Cyamemazine sulfoxide was also studied in the context of its influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy. This study aimed to correlate the plasma levels of cyamemazine metabolites with receptor occupancies in patients treated with clinically relevant doses of cyamemazine. It was found that while N-desmethyl cyamemazine contributes significantly to in vivo receptor occupancy, cyamemazine sulfoxide does not contribute significantly to 5-HT2A and D2 receptor occupancy (Hodé et al., 2011).
Use in Benzodiazepine Withdrawal Syndrome
Cyamemazine has been evaluated for its effectiveness in managing benzodiazepine withdrawal. A study compared its efficacy to that of bromazepam, finding that cyamemazine was comparable in ensuring successful benzodiazepine withdrawal and in controlling the acute withdrawal syndrome (Lemoine et al., 2006).
properties
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHNCFJFKSBMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747386 |
Source
|
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyamemazine sulfoxide | |
CAS RN |
13384-45-7 |
Source
|
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.